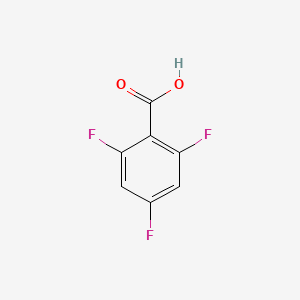

2,4,6-Trifluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZATRRXUILGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334327 | |

| Record name | 2,4,6-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-80-9 | |

| Record name | 2,4,6-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluorobenzoic Acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring, render it a valuable precursor for the synthesis of a wide array of specialized chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its applications in the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] This document serves as a technical resource, consolidating key data and methodologies to support research and development efforts.

Physicochemical Properties

The distinct physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various synthetic protocols.

General and Physical Properties

| Property | Value |

| CAS Number | 28314-80-9 |

| Molecular Formula | C₇H₃F₃O₂ |

| Molecular Weight | 176.09 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 142-146 °C |

| Boiling Point | 218.2 ± 35.0 °C at 760 mmHg |

| Density | Approximately 1.5 ± 0.1 g/cm³ |

| Solubility | Sparingly soluble in water, soluble in methanol |

| pKa | 1.83 |

Spectroscopic and Structural Data

| Parameter | Description |

| ¹H NMR | Spectra available, chemical shifts and coupling constants are influenced by the fluorine atoms. |

| ¹³C NMR | Spectra available, shows characteristic shifts for fluorinated aromatic carbons and the carboxylic acid carbon. |

| ¹⁹F NMR | Provides information on the fluorine environments within the molecule. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching are observable. |

| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation.[2] |

| Crystal Structure | Monoclinic, P2₁/c space group. In the crystal, molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups.[3] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a carboxylic acid, readily undergoing reactions such as esterification and amidation.[1] The presence of the fluorine atoms significantly increases the acidity of the carboxylic acid group, as indicated by its low pKa value.[4] This enhanced acidity can influence its reactivity and catalytic activity in certain organic reactions.[5] The trifluorinated benzene ring is relatively stable but can participate in nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The incorporation of fluorine atoms can improve the metabolic stability and binding affinity of drug molecules.[1]

A notable application is in the synthesis of Lasmiditan (B1674530) , a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine.[7][8] this compound serves as a key starting material for the introduction of the 2,4,6-trifluorobenzoyl moiety, which is a critical pharmacophore in the final drug structure.

Experimental Protocols

Synthesis of Lasmiditan from this compound

This protocol outlines the conversion of this compound to 2,4,6-Trifluorobenzoyl chloride, followed by its reaction with a key amine intermediate to form Lasmiditan.

Step 1: Formation of 2,4,6-Trifluorobenzoyl Chloride

-

To a solution of this compound in dichloromethane (B109758), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add oxalyl chloride to the reaction mixture at room temperature (approximately 25-30°C).

-

Stir the reaction mixture for 30-40 minutes.

-

Distill off the solvent under reduced pressure to obtain crude 2,4,6-Trifluorobenzoyl chloride as an oil.

-

Dissolve the obtained oil in dichloromethane for use in the subsequent step.[8][9]

Step 2: Amide Coupling to Synthesize Lasmiditan

-

In a separate reaction vessel, dissolve 2-amino-6-(1-methylpiperidine-4-carbonyl)pyridine (the amine intermediate) in dichloromethane and add triethylamine.

-

Cool the reaction mixture to 0-5°C.

-

To this cooled solution, add the previously prepared solution of 2,4,6-Trifluorobenzoyl chloride in dichloromethane.

-

Stir the reaction mixture at 0-5°C for approximately 30 minutes.

-

Allow the reaction temperature to rise to 25-30°C.

-

Work-up the reaction by washing with aqueous hydrochloric acid, followed by saturated aqueous sodium bicarbonate and brine solutions.

-

Distill off the organic solvent to obtain the crude Lasmiditan.

-

The crude product can be further purified by crystallization from a suitable solvent such as methanol.[8][9]

Spectroscopic Analysis (General Procedures)

Detailed experimental parameters for the spectroscopic analysis of this compound are not extensively reported in the literature. However, standard methodologies for obtaining NMR, IR, and MS data for organic compounds are applicable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to detect the mass-to-charge ratio of the resulting ions.

-

Visualizations

Logical Relationship of Physicochemical Properties

References

- 1. mww.leapchem.com [mww.leapchem.com]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 28314-80-9 [chemicalbook.com]

- 7. LasMiditan synthesis - chemicalbook [chemicalbook.com]

- 8. WO2020095171A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to 2,4,6-Trifluorobenzoic Acid (CAS: 28314-80-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzoic acid, a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and safety information.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2][3] Its trifluorinated aromatic ring structure imparts unique chemical reactivity and contributes to the enhanced metabolic stability and bioavailability of derivative compounds.[1]

| Property | Value | Source |

| CAS Number | 28314-80-9 | [4][5] |

| Molecular Formula | C₇H₃F₃O₂ | [4][5] |

| Molecular Weight | 176.09 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 142-146 °C | [6] |

| Purity | ≥98% | [2] |

| InChI Key | SJZATRRXUILGHH-UHFFFAOYSA-N | [5] |

| SMILES | O=C(O)C1=C(F)C=C(F)C=C1F | [2] |

Spectroscopic Data

Mass Spectrometry: The electron ionization (EI) mass spectrum for this compound is available through the NIST WebBook.[5]

Infrared (IR) Spectroscopy: The infrared spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule.[5]

Synthesis Protocols

Two primary synthesis routes for this compound are detailed below.

Synthesis from 2,4,6-Trifluorobenzonitrile (B12505)

This method involves the acid-catalyzed hydrolysis of 2,4,6-trifluorobenzonitrile.

Experimental Protocol:

-

Charge a reactor with 500g of 70% aqueous sulfuric acid.

-

Heat the sulfuric acid solution to 140°C.

-

Continuously add 100g of 2,4,6-trifluorobenzonitrile to the heated acid over a period of 3-4 hours.

-

Stir the reaction mixture for 2 hours at 140°C.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and wash the solid residue with distilled water.

-

To the filtered solid, add a mixture of ethyl acetate (B1210297) and hexane.

-

Stir the crystallization mixture for 30 minutes.

-

Filter the mixture to isolate the product.

-

Dry the product under vacuum at 70°C.

This process is reported to yield the product with a purity of 99% and a yield of 95%.

Synthesis from 3,5-Dichloro-2,4,6-trifluorobenzonitrile

This two-step synthesis involves a de-chlorination followed by hydrolysis.

Experimental Protocol:

Step 1: De-chlorination of 3,5-Dichloro-2,4,6-trifluorobenzonitrile

-

Charge a reactor with 73g of zinc powder, 1000g of water, and 100g of 3,5-dichloro-2,4,6-trifluorobenzonitrile.

-

Add 2g of potassium hydrogen phosphate (B84403) to the reactor.

-

Heat the reaction mixture to 80°C with stirring.

-

Slowly add 80g of acetic acid to the reaction mass over 2-3 hours at a temperature of 90-95°C.

-

Monitor the reaction progress using gas chromatography.

-

After the reaction is complete, cool the mixture to 35°C.

-

Add 300g of dichloromethane (B109758) to the reaction mass.

-

Filter the mixture under vacuum.

-

Separate the organic and aqueous layers of the filtrate to obtain 2,4,6-trifluorobenzonitrile in the organic layer.

Step 2: Hydrolysis of 2,4,6-Trifluorobenzonitrile

-

Follow the hydrolysis protocol as described in section 3.1.

Applications in Research and Drug Development

This compound is a valuable intermediate in several industrial and research applications:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] It is an intermediate in the synthesis of Lasmiditan.

-

Agrochemicals: This compound is used in the manufacturing of herbicides and pesticides.[3]

-

Material Science: It is utilized in the production of liquid crystal materials.

-

Organic Synthesis: It is a versatile reagent for introducing the 2,4,6-trifluorobenzoyl moiety into organic molecules.[1]

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and eye protection.[10] Work should be conducted in a well-ventilated area.

References

- 1. a2bchem.com [a2bchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 28314-80-9 [sigmaaldrich.com]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. clearsynth.com [clearsynth.com]

- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid (TFBA) is a halogenated aromatic carboxylic acid with significant applications in the synthesis of pharmaceuticals, agrochemicals, and photosensitizers.[1][2] Its unique molecular structure, characterized by the presence of three fluorine atoms ortho and para to the carboxylic acid group, imparts distinct chemical and physical properties that are of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its crystallographic and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development and related scientific fields.

Crystallographic Analysis

The three-dimensional arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in the monoclinic space group P21/c. In the crystal lattice, molecules of this compound form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between their carboxyl groups.[3] These dimeric units are further connected into infinite strands along the a-axis via dispersive F⋯O contacts.[3]

Crystal Data and Structure Refinement

The crystallographic data provides precise measurements of the unit cell and other structural parameters.

| Parameter | Value[3] |

| Empirical Formula | C₇H₃F₃O₂ |

| Formula Weight | 176.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2769 (3) |

| b (Å) | 13.7998 (6) |

| c (Å) | 7.3097 (3) |

| β (°) | 115.041 (2) |

| Volume (ų) | 665.04 (5) |

| Z | 4 |

Selected Geometric Parameters

The introduction of fluorine atoms significantly influences the geometry of the benzene (B151609) ring. The C—C—C angles at the fluorine-substituted carbon atoms are notably larger than the ideal 120° of a regular hexagon.

| Bond/Angle | Value (°)[3] |

| C2—C1—C6 | 123.69 (13) |

| C3—C4—C5 | 123.88 (12) |

| C1—C6—C5 | 123.66 (12) |

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic and vibrational properties of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (Carboxylic acid) | 1760-1690 |

| C-O stretch | 1320-1210 |

| C-F stretch | 1350-1150 |

| Aromatic C=C stretch | 1600-1450 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecule, providing a characteristic pattern. The NIST Chemistry WebBook indicates the availability of a mass spectrum.[5] The molecular ion peak is expected at m/z 176, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis and Purification

This compound can be synthesized from 1,3,5-trifluorobenzene (B1201519) by lithiation with n-butyllithium followed by reaction with gaseous carbon dioxide.[4] A patented method describes the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505) using aqueous sulfuric acid to yield the crude product, which is then purified by crystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) to achieve a purity of 99% to 99.8%.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trifluorobenzoic acid in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and agrochemical development. Due to the limited availability of specific quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. For comparative analysis, quantitative solubility data for the structurally related compound 4-fluorobenzoic acid is provided, offering valuable insights into the expected solubility behavior. This guide also includes detailed experimental workflows for the synthesis and analysis of trifluorobenzoic acids, visualized to aid in laboratory application.

Introduction

This compound (CAS No. 28314-80-9) is a fluorinated aromatic carboxylic acid of significant interest in various fields of chemical research and development. Its unique electronic properties, conferred by the three fluorine atoms on the benzene (B151609) ring, make it a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the solubility of this compound. It consolidates available information, presents standardized experimental methodologies, and offers visual representations of key laboratory workflows.

Solubility of this compound

Qualitative Solubility

General observations indicate that this compound is soluble in polar organic solvents. Specifically, it has been noted to be soluble in methanol.[1] Based on the general principle of "like dissolves like," it is anticipated to exhibit good solubility in other polar solvents such as ethanol, acetone, and ethyl acetate. Conversely, its solubility is expected to be limited in non-polar solvents.

Quantitative Solubility Data (Comparative Analysis)

Table 1: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Acetonitrile | Acetone |

| 283.15 | 0.2985 | 0.2854 | 0.2698 | 0.2587 | 0.2456 | 0.2398 | 0.2254 | 0.3547 | 0.3874 | 0.3658 | 0.2547 | 0.4587 |

| 288.15 | 0.3254 | 0.3098 | 0.2954 | 0.2845 | 0.2698 | 0.2654 | 0.2487 | 0.3854 | 0.4158 | 0.3987 | 0.2789 | 0.4875 |

| 293.15 | 0.3547 | 0.3358 | 0.3214 | 0.3102 | 0.2954 | 0.2912 | 0.2721 | 0.4169 | 0.4452 | 0.4321 | 0.3021 | 0.5169 |

| 298.15 | 0.3854 | 0.3621 | 0.3487 | 0.3365 | 0.3214 | 0.3178 | 0.2954 | 0.4487 | 0.4758 | 0.4658 | 0.3254 | 0.5478 |

| 303.15 | 0.4169 | 0.3898 | 0.3765 | 0.3632 | 0.3487 | 0.3445 | 0.3187 | 0.4812 | 0.5074 | 0.4998 | 0.3498 | 0.5789 |

| 308.15 | 0.4487 | 0.4187 | 0.4047 | 0.3901 | 0.3765 | 0.3712 | 0.3421 | 0.5145 | 0.5398 | 0.5341 | 0.3741 | 0.6102 |

| 313.15 | 0.4812 | 0.4487 | 0.4332 | 0.4178 | 0.4047 | 0.3987 | 0.3654 | 0.5487 | 0.5732 | 0.5687 | 0.3987 | 0.6412 |

| 318.15 | 0.5145 | 0.4798 | 0.4621 | 0.4458 | 0.4332 | 0.4265 | 0.3887 | 0.5832 | 0.6074 | 0.6032 | 0.4235 | 0.6725 |

| 323.15 | 0.5487 | 0.5112 | 0.4914 | 0.4741 | 0.4621 | 0.4547 | 0.4121 | 0.6187 | 0.6421 | 0.6387 | 0.4487 | 0.7041 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.[3][4]

Materials:

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readability ± 0.1 mg)

-

Constant temperature orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Vials with tight-fitting screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid phase. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a distinct chromophore and the solvent does not interfere with the absorbance at the analytical wavelength.[3][5]

Materials:

-

All materials listed for the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Mandatory Visualizations

As no direct signaling pathways involving this compound are prominently documented, this section provides visualizations of key experimental workflows relevant to its synthesis and analysis.

Synthesis Workflow of this compound

The following diagram illustrates a typical laboratory synthesis workflow for this compound, adapted from a patented process.

Caption: Synthesis workflow for this compound.

Analytical Workflow for Trifluorobenzoic Acid using HPLC

This diagram outlines a general workflow for the analysis of a trifluorobenzoic acid, which can be adapted for this compound, based on high-performance liquid chromatography (HPLC) methodologies.

Caption: Analytical workflow for Trifluorobenzoic Acid via HPLC.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the readily available scientific literature, this technical guide provides a robust framework for its determination. The qualitative information, comparative data from a structural analog, and detailed experimental protocols offer valuable tools for researchers. The provided workflows for synthesis and analysis further support the practical application of this important chemical compound in various research and development settings. The generation of precise solubility data for this compound in a broad range of organic solvents is encouraged to further enhance its utility and application.

References

- 1. This compound | 28314-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4,6-Trifluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trifluorobenzoic Acid (CAS No. 28314-80-9), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Summary of Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.78 – 6.71 | m | 1H | - | Aromatic H-3, H-5 |

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling | Assignment |

| 167.7 | - | C=O (Carboxylic Acid) |

| 162.4 | dt, J = 248, 15 Hz | C-F (C-2, C-6) |

| 159.3 | ddd, J = 248, 15, 11 Hz | C-F (C-4) |

| 112.6 | t | C-H (C-3, C-5) |

Solvent: D₂O

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1625-1600 | Medium-Strong | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| 1150-1000 | Strong | C-F stretch |

| 950-900 | Medium, Broad | O-H bend (out-of-plane) |

Note: The IR peak list is based on typical values for fluorinated benzoic acids and a vibrational analysis study. Specific experimental values may vary.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | ~55 | [M]⁺ (Molecular Ion) |

| 159 | ~100 | [M-OH]⁺ |

| 131 | ~40 | [M-COOH]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of Deuterium Oxide (D₂O).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard proton experiment was performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was conducted. The coupling constants reported are due to fluorine-carbon interactions.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.

-

Instrumentation: An electron ionization (EI) mass spectrometer was used.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV.

-

Data Acquisition: The mass spectrum was scanned over a mass range of m/z 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and how the data from different techniques are integrated for structural elucidation.

References

Unveiling the Solid-State Architecture of 2,4,6-Trifluorobenzoic Acid: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and crystallographic parameters of 2,4,6-trifluorobenzoic acid (C7H3F3O2). A comprehensive understanding of the solid-state structure of this fluorinated benzoic acid derivative is crucial for its application in pharmaceutical and materials science, where molecular conformation and intermolecular interactions play a pivotal role in determining physical and chemical properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1] Key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C7H3F3O2 |

| Formula Weight | 176.09 g/mol |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 7.2769 (3) Å[1] |

| b | 13.7998 (6) Å[1] |

| c | 7.3097 (3) Å[1] |

| α | 90° |

| β | 115.041 (2)°[1] |

| γ | 90° |

| Volume | 665.04 (5) ų[1] |

| Z | 4[1] |

| Density (calculated) | 1.759 Mg/m³[1] |

| Absorption Coefficient | 0.18 mm⁻¹[1] |

| F(000) | 352[1] |

| Data Collection & Refinement | |

| R-factor | 0.038[1] |

| wR-factor | 0.106[1] |

| Data-to-parameter ratio | 14.8[1] |

Table 2: Selected Bond Angles

| Atoms | Angle (°) |

| C2-C1-C6 | 123.69 (13)[1] |

| C3-C4-C5 | 123.88 (12)[1] |

| C1-C6-C5 | 123.66 (12)[1] |

Molecular and Crystal Packing

In the crystal structure of this compound, the fluorine substitutions significantly influence the geometry of the benzene (B151609) ring. The C-C-C bond angles at the carbon atoms bonded to fluorine atoms are notably larger than the ideal 120° of an unsubstituted benzene ring.[1]

A prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules.[1] These dimers are further connected into infinite strands along the a-axis via dispersive F···O contacts, with a distance of 2.8849 (16) Å.[1]

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate organic solvent. The choice of solvent is critical and may require screening of several options to obtain crystals of sufficient size and quality.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. For the published structure of this compound, data was collected at a temperature of 200 K on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1] The crystal-to-detector distance and the exposure time per frame are optimized to ensure good data quality. A complete sphere of data is typically collected by a combination of φ and ω scans.

Structure Solution and Refinement

The collected diffraction data is first processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can often be located in the difference Fourier map and are refined isotropically or placed in calculated positions and refined using a riding model.

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for crystal structure determination.

References

A Technical Guide to 2,4,6-Trifluorobenzoic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, key synthetic applications, and experimental protocols for 2,4,6-Trifluorobenzoic acid, a crucial building block in modern medicinal and agricultural chemistry.

Introduction

This compound (CAS No. 28314-80-9) is a fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of pharmaceutical and agrochemical research and development. The strategic incorporation of fluorine atoms into its benzene (B151609) ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability of the final active compounds.[1] This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its critical applications in the synthesis of the anti-migraine drug Lasmiditan, and its emerging role in the development of novel agrochemicals. Detailed experimental protocols and visual representations of synthetic pathways are included to assist researchers in their practical applications of this versatile chemical intermediate.

Commercial Availability

A wide range of chemical suppliers offer this compound, catering to diverse research and manufacturing needs. The available grades typically range from 95% to over 98% purity, with pricing varying based on quantity and supplier. The following tables provide a summary of prominent commercial suppliers and their product specifications.

Table 1: Major Commercial Suppliers of this compound

| Supplier | Headquarters Location | Website |

| Sigma-Aldrich (Merck) | Darmstadt, Germany | --INVALID-LINK-- |

| Thermo Scientific Chemicals | Waltham, MA, USA | --INVALID-LINK-- |

| TCI America | Portland, OR, USA | --INVALID-LINK-- |

| Chem-Impex International | Wood Dale, IL, USA | --INVALID-LINK-- |

| Oakwood Chemical | Estill, SC, USA | --INVALID-LINK-- |

| Simson Pharma Limited | Mumbai, India | --INVALID-LINK-- |

| Santa Cruz Biotechnology | Dallas, TX, USA | --INVALID-LINK-- |

| Speranza Chemical Co., Ltd. | Shenzhen, China | --INVALID-LINK-- |

| ChemicalBook | Beijing, China | --INVALID-LINK-- |

| Leapchem | Hangzhou, China | --INVALID-LINK-- |

Table 2: Product Specifications of this compound from Select Suppliers

| Supplier | Purity | Available Quantities | Price Range (USD/g) | Physical Form |

| Sigma-Aldrich | 95% | 1g, 5g, 10g | €79.60/g (approx. $86/g) | Crystal - Powder / White - Slightly pale yellow |

| Thermo Scientific Chemicals | 98%[2] | 1g, 5g[2][3] | $49.65 - $163.65[2][3] | Crystals or powder or crystalline powder[2] |

| TCI America | >98.0% (GC)[4] | Contact for quote | Contact for quote | White to Light yellow powder to crystal[4] |

| Chem-Impex | ≥ 98% (GC)[1] | Contact for quote | Contact for quote | White to light yellow powder to crystal[1] |

| Speranza Chemical Co., Ltd. | 98%[5] | 1kg, 25kg | $20.00/kg (for bulk)[6] | Off-white solid[5] |

| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ HPLC[6] | Bulk | $10.00 - $15.00/kg[6] | Not specified |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk quantity pricing.

Key Applications in Pharmaceutical Synthesis: The Case of Lasmiditan

A prominent application of this compound is as a key starting material in the synthesis of Lasmiditan, a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine.[7] The synthesis involves a two-step process: the conversion of this compound to its more reactive acid chloride derivative, followed by an amide coupling reaction.

Synthetic Pathway of Lasmiditan

The overall synthetic route from this compound to Lasmiditan is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 28314-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 28314-80-9 at Best Price in Shenzhen, Guangdong | Speranza Chemical Co., Ltd. [tradeindia.com]

- 6. This compound | 28314-80-9 [chemicalbook.com]

- 7. LasMiditan synthesis - chemicalbook [chemicalbook.com]

Safety and Handling of 2,4,6-Trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the specific SDS for 2,4,6-Trifluorobenzoic acid from your supplier before handling this chemical.

Introduction

This compound (CAS No. 28314-80-9) is a fluorinated aromatic carboxylic acid with increasing importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique properties, stemming from the presence of three fluorine atoms on the benzene (B151609) ring, make it a valuable building block for novel molecules. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount for its safe handling in a laboratory setting. This guide provides an in-depth overview of the safety and handling considerations for this compound, tailored for professionals in research and development.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 28314-80-9 | [1] |

| Molecular Formula | C₇H₃F₃O₂ | [2] |

| Molecular Weight | 176.09 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | Not determined | |

| Solubility | Soluble in many organic solvents. | [2] |

| pKa | Not available |

Handling and Storage Procedures

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be performed in a properly functioning chemical fume hood to minimize inhalation of dust and vapors.[3]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for integrity before use.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of dust.[5]

-

Use in the smallest practical quantities for the experiment being performed.[4]

-

Keep containers tightly closed when not in use.[3]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

-

Store in a designated and properly labeled cabinet for organic acids.[3]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.[6]

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe dry.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert others and the laboratory supervisor.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill if possible without risk.

-

Follow institutional procedures for large chemical spills.

-

Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Collect waste in a properly labeled, sealed container.

-

Do not mix with incompatible wastes.

Toxicological Information

Specific toxicological data for this compound is limited in the publicly available literature. The information below is based on its classification and general knowledge of similar compounds.

Acute Toxicity:

-

Oral: No specific LD50 data is available. It is expected to be harmful if swallowed.

-

Dermal: No specific LD50 data is available. It is classified as a skin irritant.

-

Inhalation: No specific LC50 data is available. It is classified as a respiratory irritant.

Chronic Toxicity:

-

Carcinogenicity: No data is available to classify this substance with respect to its carcinogenic potential.

-

Mutagenicity: No data is available to classify this substance with respect to its mutagenic potential.

-

Reproductive Toxicity: No data is available to classify this substance with respect to its reproductive toxicity.

Experimental Protocols for Safety Assessment (Based on OECD Guidelines)

Due to the lack of specific experimental data for this compound, this section outlines the general principles of standardized test guidelines that would be used to assess its safety.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound in a research laboratory.

Conclusion

This compound is a valuable reagent with manageable hazards when handled with appropriate precautions. The primary risks are associated with its irritant properties to the skin, eyes, and respiratory system. Adherence to the safety guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring a safe laboratory environment. Researchers, scientists, and drug development professionals should always prioritize a culture of safety and consult the most up-to-date Safety Data Sheet before working with this or any other chemical.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4,6-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid (TFBA), a fluorinated aromatic carboxylic acid, is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluorinated structure imparts unique physicochemical properties, including enhanced metabolic stability and bioavailability, to the final products.[2] Understanding the intrinsic stability of TFBA and its degradation profile under various stress conditions is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and other fine chemicals derived from it.

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It summarizes available data on its stability under forced degradation conditions, proposes potential degradation pathways based on existing literature for related compounds, and offers detailed experimental protocols for conducting stability and degradation studies.

Stability Profile of this compound

This compound is generally considered a stable compound under standard storage conditions, which include being kept in a cool, well-ventilated place away from excessive heat or moisture.[2] However, forced degradation studies indicate its susceptibility to degradation under specific stress conditions.

Qualitative data from a reverse-phase HPLC method development study suggests that this compound degrades significantly under oxidative, acidic, and basic conditions. It shows mild degradation under hydrolytic conditions and is stable under thermal and photolytic stress. While this provides a general understanding of its stability, detailed quantitative data from these studies are not extensively available in the public domain.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the known and inferred stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Observations | Quantitative Data (% Degradation) |

| Acid Hydrolysis | 0.1 M HCl | Reflux | 8 hours | Significant degradation | Data not available |

| Base Hydrolysis | 0.1 M NaOH | Reflux | 8 hours | Significant degradation | Data not available |

| Neutral Hydrolysis | Water | Reflux | 8 hours | Mild degradation | Data not available |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Significant degradation | Data not available |

| Photolytic | UV light (254 nm) and visible light | Ambient | 7 days | Stable | Data not available |

| Thermal (Dry Heat) | 105°C | 24 hours | Stable | Data not available |

Note: The qualitative observations are based on a study developing a stability-indicating method for this compound. Specific quantitative degradation percentages were not reported.

Degradation Pathways

The exact degradation pathways and products of this compound have not been fully elucidated in publicly available literature. However, based on the known reactivity of fluorinated aromatic compounds and degradation pathways of other fluorobenzoic acids, plausible chemical and microbial degradation routes can be proposed.

Chemical Degradation Pathways

Under hydrolytic (acidic and basic) and oxidative stress, this compound is expected to undergo degradation primarily through nucleophilic substitution of the fluorine atoms and potential modification of the carboxylic acid group.

-

Hydrolytic Degradation: In the presence of strong acids or bases and heat, the fluorine atoms on the aromatic ring can be substituted by hydroxyl groups. The fluorine atoms at the ortho and para positions to the carboxylic acid group are particularly susceptible to nucleophilic attack. This would lead to the formation of various hydroxylated and fluorinated benzoic acid derivatives.

-

Oxidative Degradation: Strong oxidizing agents like hydrogen peroxide can lead to the formation of phenolic compounds through hydroxylation of the aromatic ring. Further oxidation could result in ring opening.

A potential degradation pathway under harsh hydrolytic conditions is illustrated below.

Microbial Degradation Pathway

While the microbial degradation of this compound has not been specifically reported, studies on other fluorobenzoic acids can provide insights into a plausible metabolic route. Bacteria, particularly species of Pseudomonas and Alcaligenes, are known to degrade fluorobenzoic acids.[3][4] The degradation typically initiates with dioxygenase-catalyzed hydroxylation of the aromatic ring, followed by ring cleavage. A hypothetical pathway is presented below.

Experimental Protocols

The following sections detail generalized protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

Forced Degradation Study Protocol

This protocol is a general guideline and may require optimization based on the specific stability characteristics of the compound.

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (1 M and 0.1 M)

-

Sodium hydroxide (B78521) (1 M and 0.1 M)

-

Hydrogen peroxide (3% w/v)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Class A volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Acid Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 1 M HCl.

-

Reflux the mixture at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

-

Reflux the mixture at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place approximately 10 mg of solid this compound in a clear glass vial.

-

Heat in an oven at 105°C for 24 hours.

-

After cooling, dissolve the solid in the solvent used for the stock solution to obtain a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL with the mobile phase for analysis.

-

-

Photolytic Degradation (Solution):

-

Expose a solution of this compound (e.g., 100 µg/mL) in a quartz cuvette or vial to UV (254 nm) and visible light in a photostability chamber for an extended period (e.g., 7 days).

-

Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as the HPLC-UV method described below.

Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-31 min: Linear gradient back to 95% A, 5% B

-

31-40 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to demonstrate its stability-indicating nature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

This compound exhibits good stability under thermal and photolytic conditions but is susceptible to degradation under acidic, basic, and oxidative stress. While specific degradation products and quantitative kinetic data are not extensively documented, this guide provides a framework for understanding its stability profile and for conducting further investigations. The proposed degradation pathways and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working with this important chemical intermediate. Further studies are warranted to isolate and characterize the degradation products to fully elucidate the degradation pathways and to develop robust stability-indicating methods.

References

Methodological & Application

The Strategic Role of 2,4,6-Trifluorobenzoic Acid in Modern Pharmaceutical Synthesis

Application Note & Protocols for Researchers in Drug Development

Introduction

2,4,6-Trifluorobenzoic acid is a key building block in contemporary pharmaceutical synthesis, prized for its ability to confer advantageous properties upon target drug molecules. The strategic incorporation of the trifluorinated phenyl moiety can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to its biological target.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a particular focus on the anti-migraine drug Lasmiditan (B1674530), a selective serotonin (B10506) 5-HT1F receptor agonist.

Application in the Synthesis of Lasmiditan

Lasmiditan is a prime example of a modern therapeutic agent whose synthesis leverages the unique properties of this compound.[2] The drug is a highly selective agonist for the serotonin 5-HT1F receptor, and its development was a significant step forward in migraine treatment, offering a mechanism of action that avoids the vasoconstrictive effects associated with triptans.[2][3]

The core synthetic strategy for Lasmiditan involves the formation of an amide bond between a complex pyridine-containing amine and the 2,4,6-trifluorobenzoyl group.[4][5] this compound serves as the precursor to the activated acylating agent, typically 2,4,6-trifluorobenzoyl chloride.

Logical Workflow for the Synthesis of Lasmiditan

Caption: Synthetic workflow for Lasmiditan.

Experimental Protocols

The following protocols are representative syntheses for the preparation of Lasmiditan from this compound.

Protocol 1: Preparation of 2,4,6-Trifluorobenzoyl Chloride

This protocol describes the activation of this compound to its corresponding acid chloride.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Oxalyl chloride

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound in dichloromethane, add a catalytic amount of dimethylformamide.

-

Cool the reaction mixture to 0-10°C.

-

Slowly add oxalyl chloride to the reaction mass.

-

Allow the reaction mixture to warm to room temperature (20-30°C) and stir for approximately 30-40 minutes.[6]

-

Monitor the reaction to completion by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, distill off the solvent under reduced pressure to obtain the crude 2,4,6-trifluorobenzoyl chloride as an oil. This material is typically used in the subsequent step without further purification.[6]

Protocol 2: Amide Coupling to Synthesize Lasmiditan

This protocol details the coupling of 2,4,6-trifluorobenzoyl chloride with the key amine intermediate.

Materials:

-

2,4,6-Trifluorobenzoyl chloride (from Protocol 1)

-

2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine

-

1,4-Dioxane or Dichloromethane

-

Triethylamine (if starting with the amine salt)

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., SCX column, recrystallization setup)

Procedure:

-

Dissolve 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine in 1,4-dioxane.

-

Add a solution of 2,4,6-trifluorobenzoyl chloride in the same solvent to the amine solution.

-

Heat the reaction mixture at reflux and stir for 3 hours.[1]

-

Monitor the reaction to completion.

-

Cool the reaction mixture to ambient temperature and concentrate under reduced pressure.[1]

-

Workup and Purification:

-

Load the concentrated residue onto an SCX (Strong Cation Exchange) column.

-

Wash the column with methanol (B129727) to remove neutral impurities.

-

Elute the desired product with a 2M solution of ammonia (B1221849) in methanol.[1]

-

Concentrate the eluent to obtain the free base of Lasmiditan.

-

For the hydrochloride salt, dissolve the free base in methanol and treat with a stoichiometric amount of ammonium (B1175870) chloride, followed by concentration and drying under vacuum.[1]

-

Quantitative Data

The following table summarizes key quantitative data reported in the synthesis of Lasmiditan and its precursors.

| Parameter | Value | Compound | Reference |

| Synthesis of this compound | |||

| Yield | 95% | This compound | [7] |

| Purity | 99% | This compound | [7] |

| Amidation Reaction | |||

| Crude Yield | >100% (as free base) | Lasmiditan | [1] |

| Final Product Characterization | |||

| Melting Point | 255°C (dec.) | Lasmiditan HCl | [1] |

| High-Resolution Mass Spectrometry (HRMS) | Observed: 378.1435, Calculated: 378.1429 | Lasmiditan | [1] |

Mechanism of Action: Signaling Pathway

Lasmiditan functions by selectively activating the 5-HT1F serotonin receptor, which is expressed on trigeminal neurons. This activation is believed to inhibit the release of neuropeptides, such as CGRP, that are implicated in the pain and inflammation associated with migraine attacks.

References

- 1. LasMiditan synthesis - chemicalbook [chemicalbook.com]

- 2. 5-HT1F agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1F receptor agonists: A new treatment option for migraine attacks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022041608A1 - Synthesis process for lasmiditan - Google Patents [patents.google.com]

- 5. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2021156893A1 - Process for preparation of this compound - Google Patents [patents.google.com]

2,4,6-Trifluorobenzoic Acid: A Versatile Scaffold for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,6-Trifluorobenzoic acid is a highly versatile and valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into the benzoic acid scaffold imparts unique physicochemical properties to the resulting molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved potency of the final drug substance.[1][2] This application note explores the use of this compound and its derivatives in the synthesis of two prominent APIs: the anticancer agent AZD2014 and the antidiabetic drug Fasiglifam (TAK-875). Detailed experimental protocols and an examination of their respective mechanisms of action are provided to illustrate the significance of this fluorinated building block in modern drug discovery.

Application 1: Synthesis of the mTOR Inhibitor AZD2014

AZD2014 (Vistusertib) is a potent, orally bioavailable, and highly selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2, with an IC50 of 2.8 nM.[3] Its ability to inhibit both complexes leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3]

Synthetic Pathway Overview:

The synthesis of AZD2014 involves a key Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5][6] In this convergent synthesis, a trifluoromethyl-substituted benzoic acid derivative, in the form of a boronic acid, is coupled with a complex heterocyclic partner. While the direct use of this compound is not explicitly detailed in the primary literature for AZD2014, the synthesis of a key intermediate utilizes a trifluoromethylphenylboronic acid, highlighting the importance of fluorinated benzoic acid derivatives in constructing the final API. The general synthetic strategy is outlined below.

Experimental Workflow for a Key Synthetic Step (Suzuki Coupling):

Caption: General workflow for the Suzuki coupling step in the synthesis of AZD2014.

Detailed Experimental Protocol (Hypothetical Suzuki Coupling):

To a solution of 7-bromo-2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidine (1.0 eq) and (3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and a base such as potassium carbonate (3.0 eq). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere for 2-4 hours, or until reaction completion is observed by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the coupled product.

Mechanism of Action and Signaling Pathway:

AZD2014 exerts its anticancer effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) for mTORC1, and AKT at serine 473 for mTORC2. The inhibition of these pathways ultimately results in the suppression of cell growth, proliferation, and survival.

References

- 1. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Applications of 2,4,6-Trifluorobenzoic Acid in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoic acid is a key fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals.[1][2] The incorporation of the 2,4,6-trifluorophenyl moiety into the molecular structure of pesticides can significantly enhance their biological activity, metabolic stability, and overall efficacy.[3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of novel agrochemicals, with a focus on the development of potent fungicides.

The primary application of this compound in agrochemical synthesis involves its conversion to the more reactive 2,4,6-trifluorobenzoyl chloride. This acid chloride is then typically reacted with a suitable amine-containing heterocyclic compound, such as an aminopyrazole, to form a pyrazole (B372694) carboxamide. This class of compounds has been a major focus in the development of new fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4][5]

Key Applications in Agrochemical Synthesis

-

Fungicides: this compound is a crucial precursor for a new generation of pyrazole carboxamide fungicides. The trifluorinated phenyl ring is a key toxophore that contributes to the high efficacy of these compounds against a broad spectrum of fungal pathogens.

-

Herbicides and Insecticides: While the most prominent application is in fungicides, the unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable synthon for the development of novel herbicides and insecticides as well.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trifluorobenzoyl Chloride

This protocol outlines the conversion of this compound to its acid chloride, a key intermediate for subsequent coupling reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware with a reflux condenser and drying tube

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-